Product packaging for 2-Hydroxy-4-(trifluoromethyl)benzamide(Cat. No.:CAS No. 402-15-3)

2-Hydroxy-4-(trifluoromethyl)benzamide

Cat. No.: B3383237
CAS No.: 402-15-3
M. Wt: 205.13 g/mol
InChI Key: TZCZNBBIPUEKET-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Science

Benzamide and its derivatives represent a cornerstone in organic and medicinal chemistry. nih.govmdpi.com The benzamide core, a benzene (B151609) ring attached to an amide functional group, serves as a versatile structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials. nanobioletters.com These compounds are recognized as valuable building blocks in organic synthesis, allowing for the creation of complex molecular architectures. mdpi.com The amide bond itself is a critical feature, being ubiquitous in biological systems and contributing to the stability and hydrogen-bonding capabilities of molecules. nanobioletters.com

The significance of benzamide derivatives is underscored by their broad spectrum of pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nanobioletters.com For instance, certain benzamide derivatives have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's disease by acting as inhibitors of enzymes such as acetylcholinesterase (AChE). mdpi.comnih.gov The adaptability of the benzamide scaffold allows chemists to introduce various substituents, enabling detailed structure-activity relationship (SAR) studies to optimize therapeutic effects. mdpi.com

Role and Impact of Trifluoromethylation in Enhancing Molecular Properties for Research Applications

Trifluoromethylation, the introduction of a trifluoromethyl (–CF₃) group into a molecule, is a powerful strategy in modern chemical synthesis, particularly in the design of bioactive compounds. The trifluoromethyl group imparts unique and highly desirable properties to a parent molecule. Its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity can profoundly alter a compound's physicochemical and biological characteristics.

Key impacts of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₃ group resistant to metabolic degradation. This can increase the half-life of a compound in biological systems.

Increased Lipophilicity: The trifluoromethyl group often increases a molecule's ability to pass through biological membranes, which can improve its bioavailability.

Modulation of Acidity/Basicity: The electron-withdrawing effect of the –CF₃ group can influence the acidity or basicity of nearby functional groups, affecting how the molecule interacts with biological targets.

Improved Binding Affinity: The unique steric and electronic properties of the –CF₃ group can lead to stronger and more specific interactions with enzyme active sites or protein receptors.

These modifications are crucial in transforming a promising compound into a viable candidate for various research applications, from drug discovery to materials science.

Rationale for In-depth Academic Investigation of 2-Hydroxy-4-(trifluoromethyl)benzamide

While extensive research on the specific compound this compound is not widely documented in publicly available literature, a strong rationale for its in-depth academic investigation can be constructed based on the established properties of its constituent functional groups. The molecule combines the proven benzamide scaffold with a hydroxyl (–OH) group and a trifluoromethyl (–CF₃) group, creating a unique electronic and structural profile that warrants exploration.

The precursor, 2-hydroxy-4-(trifluoromethyl)benzaldehyde, is a known chemical entity, suggesting the synthetic accessibility of the target benzamide. nih.govsigmaaldrich.com Research into related structures, such as derivatives of 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide, has been undertaken to create new biologically active compounds, indicating the perceived value of this substitution pattern. researchgate.net

The academic investigation of this compound would be driven by the potential for synergistic or novel effects arising from its specific arrangement of functional groups. The intramolecular hydrogen bonding potential between the 2-hydroxy group and the amide functionality could impose conformational rigidity, which is often beneficial for selective binding to biological targets. researchgate.net The placement of the powerful electron-withdrawing –CF₃ group at the 4-position is expected to significantly modulate the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group, which could be pivotal for its interaction with enzymes or receptors.

Physicochemical Properties of a Precursor, 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

PropertyValueSource
Molecular FormulaC₈H₅F₃O₂ nih.gov
Molecular Weight190.12 g/mol nih.gov
IUPAC Name2-hydroxy-4-(trifluoromethyl)benzaldehyde nih.gov
CAS Number58914-34-4 nih.gov

Overview of Current Research Trajectories and Gaps in Benzamide Chemistry

The field of benzamide chemistry is dynamic, with several key research trajectories aimed at expanding the utility of these valuable compounds. A significant trend is the design of multi-target benzamide derivatives, where a single molecule is engineered to interact with multiple biological targets, a promising strategy for treating complex diseases like Alzheimer's. mdpi.com Another major focus is the development of novel, more efficient, and environmentally friendly synthetic methods for creating benzamides. nih.govgoogle.com Traditional methods often require harsh reagents or catalysts, and modern research seeks to overcome these limitations. google.com

Despite these advances, several gaps remain in benzamide chemistry. There is a continuous need for synthetic methods that are not only efficient but also sustainable and cost-effective for large-scale production. google.com Many conventional methods for amide bond formation have notable drawbacks, including the use of toxic reagents and the generation of byproducts, which present challenges for purification and environmental safety. nih.gov

Furthermore, the vast chemical space of benzamide derivatives remains largely unexplored. While certain substitution patterns have been extensively studied, many others, such as that found in this compound, have received limited attention. This represents a significant gap, as these under-investigated compounds could hold the key to new biological activities or material properties. The exploration of these novel structures is a crucial future direction for the field. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO2 B3383237 2-Hydroxy-4-(trifluoromethyl)benzamide CAS No. 402-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(12)14)6(13)3-4/h1-3,13H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TZCZNBBIPUEKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301711
Record name 2-hydroxy-4-(trifluoromethyl)benzamide
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Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

402-15-3
Record name 2-Hydroxy-4-(trifluoromethyl)benzamide
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Record name NSC146034
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Record name 2-hydroxy-4-(trifluoromethyl)benzamide
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Record name 2-hydroxy-4-(trifluoromethyl)benzamide
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Synthetic Methodologies and Advanced Chemical Transformations of 2 Hydroxy 4 Trifluoromethyl Benzamide

Retrosynthetic Analysis and Strategic Design of Synthetic Pathways

A retrosynthetic analysis of 2-Hydroxy-4-(trifluoromethyl)benzamide identifies the primary amide bond as the key disconnection point. This bond can be logically formed through the amidation of a corresponding carboxylic acid or its activated derivative. This leads to the identification of 2-hydroxy-4-(trifluoromethyl)benzoic acid as the most direct and logical precursor.

Further disconnection of 2-hydroxy-4-(trifluoromethyl)benzoic acid is also conceivable. One potential route involves the carboxylation of 3-(trifluoromethyl)phenol. This approach, however, presents challenges related to regioselectivity, as carboxylation could potentially occur at different positions on the aromatic ring.

A plausible synthetic pathway can also be envisioned starting from 2-hydroxy-4-(trifluoromethyl)benzaldehyde. nih.govsigmaaldrich.combiotechnolabs.comuni.luchemsrc.com This would necessitate an oxidation step to convert the aldehyde functional group to a carboxylic acid prior to the final amidation.

Considering the commercial availability and stability of the key precursors, the most strategically sound and efficient synthetic pathway commences with 2-hydroxy-4-(trifluoromethyl)benzoic acid.

Development of Novel Synthetic Routes and Reaction Optimization

The synthesis of this compound can be achieved through several established methods of amide bond formation, starting from readily available precursors.

Exploration of Diverse Precursor Chemistry

The primary and most direct precursor for the synthesis of this compound is 2-hydroxy-4-(trifluoromethyl)benzoic acid . sigmaaldrich.com This starting material is commercially available, providing a convenient entry point for the synthesis. The synthesis of this precursor itself can be a multi-step process, potentially involving the trifluoromethylation of a suitable aromatic precursor followed by the introduction and manipulation of the hydroxyl and carboxyl groups.

An alternative precursor is 2-hydroxy-4-(trifluoromethyl)benzaldehyde . nih.govsigmaaldrich.combiotechnolabs.comuni.luchemsrc.com The synthetic utility of this compound lies in its potential for conversion to the target benzamide (B126). This would typically involve a two-step sequence: oxidation of the aldehyde to the corresponding carboxylic acid, followed by amidation.

A less direct but feasible approach could begin with 3-(trifluoromethyl)phenol . The synthesis from this starting material would require a carboxylation step to introduce the carboxylic acid functionality, a reaction that would need careful control to ensure the desired regioselectivity.

Mechanistic Elucidation of Key Synthetic Steps

The key synthetic step in the formation of this compound from its corresponding benzoic acid is the amidation reaction . The generally accepted mechanism for this transformation, when using a coupling agent like thionyl chloride to form an acyl chloride intermediate, proceeds as follows:

Activation of the Carboxylic Acid: The lone pair of electrons on the oxygen of the hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the loss of a proton to form a chlorosulfite intermediate.

Nucleophilic Acyl Substitution: A chloride ion then attacks the carbonyl carbon of the intermediate, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as byproducts.

Amide Formation: The highly reactive acyl chloride is then subjected to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent at the carbonyl carbon. This addition is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. A subsequent deprotonation step yields the final this compound product.

Strategies for Enhancing Reaction Efficiency and Yield

Several strategies can be employed to enhance the efficiency and yield of the synthesis of this compound.

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. For instance, in the amidation of an acyl chloride, lower temperatures are often preferred to control the reactivity and minimize side reactions. The choice of solvent can also significantly impact the reaction rate and yield by influencing the solubility of reactants and intermediates.

Purification Techniques: Efficient purification of the final product is essential for obtaining high yields of pure this compound. Techniques such as recrystallization or column chromatography can be employed to remove unreacted starting materials and any byproducts formed during the reaction.

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

The core structure of this compound offers several positions for targeted structural modifications to explore structure-activity relationships (SAR). Such studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound.

Targeted Structural Modifications at Key Positions

The primary sites for derivatization on the this compound scaffold include the amide nitrogen, the phenolic hydroxyl group, and the aromatic ring.

N-Substituted Analogs: The hydrogen atoms on the amide nitrogen can be replaced with a wide variety of substituents. This can be achieved by reacting the corresponding N-substituted amine with the activated form of 2-hydroxy-4-(trifluoromethyl)benzoic acid. Introducing different alkyl, aryl, or heterocyclic moieties at this position can significantly impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical determinants of biological activity.

O-Substituted Analogs: The phenolic hydroxyl group can be a target for modification. Ether or ester derivatives can be synthesized by reacting the hydroxyl group with appropriate alkylating or acylating agents. These modifications can influence the compound's acidity, metabolic stability, and ability to act as a hydrogen bond donor.

The synthesis of a library of such analogs would allow for a systematic investigation of how these structural changes affect the compound's biological profile, leading to a better understanding of its SAR.

Synthesis of Bioisosteric Replacements

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at modifying the physicochemical and biological properties of a lead compound while retaining its primary biological activity. This involves substituting a functional group with another that possesses similar steric and electronic characteristics. In the context of benzamide derivatives, including structures related to this compound, the amide bond itself is a frequent target for bioisosteric replacement to enhance metabolic stability, improve oral bioavailability, or alter binding interactions.

This strategy has been successfully employed to create novel compounds with significant biological activities. For instance, a series of 2-chloro-5-(5-(6-chloro-3-(ethylthio) pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide derivatives were synthesized and evaluated for antifungal properties. mdpi.com The results indicated that this bioisosteric replacement led to compounds with good fungicidal activities. mdpi.com

Another conceptual bioisosteric modification involves the replacement of the phenyl ring itself. The synthesis of 4-hydroxy-2-trifluoromethylthiophene has been reported as a novel bioisostere of α,α,α-trifluoro-m-cresol. researchgate.net This highlights a strategy where the benzene (B151609) ring of a trifluoromethyl-substituted phenolic compound is replaced by a thiophene (B33073) ring, which can be applied to the this compound scaffold to explore new chemical space and modulate biological function. researchgate.net

Table 1: Examples of Synthesized 1,2,4-Oxadiazole-Based Benzamide Bioisosteres mdpi.com The following table is based on derivatives of a related benzamide structure where the core amide is replaced by a 1,2,4-oxadiazole (B8745197) to demonstrate the principle of bioisosteric replacement.

Compound IDSubstituent (on terminal aniline)Final Compound Structure Name
9a Phenyl2-Chloro-5-(5-(6-chloro-3-(ethylthio) pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide
9d 4-(tert-Butyl)phenylN-(4-(tert-Butyl) phenyl)-2-chloro-5-(5-(6-chloro-3-(ethylthio) pyridin-2-yl)-1,2,4-oxadiazol-3-yl) benzamide

This interactive table is based on data from a study on benzamide bioisosteres. mdpi.com

Investigation of Substituent Effects on Chemical Reactivity and Interactions

The chemical reactivity and intermolecular interaction profile of this compound are significantly influenced by its substituent pattern—the hydroxyl (-OH), amide (-CONH₂), and trifluoromethyl (-CF₃) groups. The electron-withdrawing nature of the trifluoromethyl group and the interplay between the ortho-hydroxyl and amide groups are critical in defining the molecule's properties.

Studies on structurally related aryl amides provide insight into how these substituents affect conformation and crystal packing. For example, a comparative study of N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) and N-(4-methoxyphenyl)benzamide (MOP) using X-ray crystallography and Density Functional Theory (DFT) calculations revealed the profound impact of substituents on solid-state architecture. nih.gov The trifluoromethyl group in TFMP influences the molecular conformation and participates in forming specific intermolecular interactions. nih.gov The experimentally determined crystal structures showed that the aryl rings are tilted approximately 60° relative to each other, a conformation that facilitates favorable N—H⋯O hydrogen bonding and π-stacking interactions. nih.gov DFT calculations for the isolated molecules predicted a less tilted conformation (around 30°), indicating that the energetic gains from intermolecular forces in the crystal lattice drive the significant conformational change. nih.gov

Table 2: Comparison of Dihedral Angles in N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) nih.gov This table illustrates the difference between the calculated conformation of an isolated molecule and the experimentally observed conformation within a crystal lattice, highlighting substituent-driven packing forces.

ParameterDFT Calculation (Isolated Molecule)X-ray Crystallography (Crystal Structure)Energy Difference (kJ mol⁻¹)
Aryl Ring Tilt Angle ~30°59.7 (1)°3.2

This interactive table is based on data from a study on substituted benzamides. nih.gov

The trifluoromethyl group, along with the hydroxyl and amide functionalities, dictates the types of non-covalent interactions the molecule can form. These interactions are crucial for its behavior in a biological context, such as binding to an enzyme's active site. A range of interactions can be observed, including:

Hydrogen Bonding: The -OH and -NH₂ groups are potent hydrogen bond donors and acceptors.

π-Orbital Interactions: The aromatic ring can engage in π-stacking with other aromatic systems. nih.gov

Hydrophobic Interactions: The -CF₃ group can participate in hydrophobic interactions.

Halogen Bonding: The fluorine atoms of the -CF₃ group can act as weak halogen bond acceptors.

Molecular modeling studies of related benzamide derivatives as inhibitors of human dihydrofolate reductase (hDHFR) have shown that substituents guide the binding mode within the enzyme's active site, with interactions involving key residues like glutamate, asparagine, and arginine. nih.gov The synthesis and characterization of various derivatives of 2-hydroxy-N-phenyl-benzamides further show that modifying the substituents on the N-phenyl ring allows for a systematic investigation of their effects on the resulting compounds' physicochemical and biological properties. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and conformational preferences of 2-Hydroxy-4-(trifluoromethyl)benzamide in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's electronic environment and through-bond connectivities.

In ¹H NMR, the aromatic protons are expected to show distinct chemical shifts due to the electronic effects of the substituents. The hydroxyl proton's chemical shift can be indicative of its involvement in intramolecular hydrogen bonding with the adjacent amide group. The amide protons may appear as two separate signals due to restricted rotation around the C-N bond, a common feature in substituted benzamides.

¹³C NMR spectroscopy would reveal the carbon skeleton, with the trifluoromethyl group significantly influencing the chemical shift of the carbon to which it is attached (C4). The carbonyl carbon of the amide group is also expected at a characteristic downfield position.

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial technique. It would show a single resonance for the three equivalent fluorine atoms, and its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H37.2 - 7.4-
H57.6 - 7.8-
H67.0 - 7.2-
OH10.0 - 12.0 (intramolecular H-bond)-
NH₂7.5 - 8.5 (two broad singlets)-
C1-~115
C2-~160
C3-~120
C4-~130 (q, J ≈ 30 Hz)
C5-~125
C6-~118
C=O-~170
CF₃-~124 (q, J ≈ 270 Hz)

Multi-dimensional NMR Techniques (e.g., 2D-NOESY, HMBC) for Spatial Relationships

To gain deeper insights into the three-dimensional structure and spatial proximity of atoms, multi-dimensional NMR techniques are employed.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would be pivotal in confirming the intramolecular hydrogen bond between the 2-hydroxyl proton and the amide carbonyl oxygen. A cross-peak between the hydroxyl proton and one of the amide protons would provide direct evidence of their close spatial relationship. Furthermore, NOESY can reveal through-space correlations between the aromatic protons and the amide protons, helping to define the preferred conformation of the amide group relative to the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is essential for confirming the assignment of carbon signals and establishing long-range connectivity. For instance, correlations would be expected between the aromatic protons and the neighboring quaternary carbons, as well as the carbonyl carbon. The protons of the amide group would show correlations to the carbonyl carbon and potentially to the aromatic carbons C2 and C6, further solidifying the structural assignment.

Solid-State NMR for Polymorphic and Solid-State Structural Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure of this compound in its crystalline form. nih.govnih.govrsc.org Unlike solution-state NMR, which provides an average structure, ssNMR can distinguish between different polymorphs, which may exhibit distinct molecular conformations and packing arrangements. nih.govnih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of ¹³C and ¹⁵N (at natural abundance or with isotopic enrichment), revealing details about the local environment of each atom in the crystal lattice. nih.govrsc.org Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and through dipolar coupling measurements. nih.gov

Single-Crystal X-ray Diffraction for Precise Three-Dimensional Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov Although a crystal structure for this compound is not currently available in public databases, this technique would provide invaluable information.

Analysis of Molecular Conformations and Torsional Angles

A key aspect of the crystal structure would be the planarity of the molecule. The dihedral angle between the plane of the phenyl ring and the amide group is a critical conformational parameter in benzamides. nih.gov In many salicylamides (2-hydroxybenzamides), this torsion angle is influenced by the formation of an intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl, which tends to enforce planarity. researchgate.net The trifluoromethyl group at the 4-position is not expected to introduce significant steric hindrance that would disrupt this planarity.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

Table 2: Expected Crystallographic Data for this compound (Note: This is a hypothetical representation of data that would be obtained from a single-crystal X-ray diffraction study.)

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Intramolecular H-bond (O-H···O=C)Present, with a donor-acceptor distance of ~2.5 - 2.7 Å
Intermolecular H-bonds (N-H···O=C)Present, forming dimers or chains
Phenyl-Amide Torsion AngleNear planar (0-20°)
C-F···H/C/π interactionsPossible, contributing to crystal packing

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Interaction Probes

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds. These methods are highly sensitive to the presence of specific functional groups and their local environment, including hydrogen bonding.

The IR and Raman spectra of this compound would be dominated by bands corresponding to the vibrations of the hydroxyl, amide, and trifluoromethyl groups, as well as the benzene (B151609) ring.

Hydroxyl Group: A broad O-H stretching band would be expected in the IR spectrum, likely at a lower frequency (around 3200-3400 cm⁻¹) than a free hydroxyl group, indicative of its involvement in hydrogen bonding.

Amide Group: The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3100-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong band in the IR spectrum, typically found around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would appear near 1600 cm⁻¹.

Trifluoromethyl Group: The C-F stretching vibrations are typically very strong in the IR spectrum and occur in the region of 1100-1300 cm⁻¹.

Benzene Ring: Characteristic C-H and C=C stretching and bending vibrations would be observed in both IR and Raman spectra.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The combination of both techniques provides a more complete vibrational analysis.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are predicted values based on typical group frequencies. Actual experimental values may vary.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (H-bonded)3200 - 3400Medium-BroadWeak
N-H stretch (asymmetric)~3350MediumMedium
N-H stretch (symmetric)~3180MediumMedium
C-H stretch (aromatic)3000 - 3100Medium-WeakStrong
C=O stretch (Amide I)1640 - 1670StrongMedium
N-H bend (Amide II)1590 - 1620StrongWeak
C=C stretch (aromatic)1450 - 1600MediumStrong
C-F stretch (asymmetric)1250 - 1300Very StrongWeak
C-F stretch (symmetric)1100 - 1150Very StrongMedium

Probing Intramolecular Interactions and Electronic Effects

The structure of this compound, featuring a hydroxyl (-OH) group and an amide (-CONH₂) group in ortho positions on the benzene ring, is conducive to the formation of a strong intramolecular hydrogen bond. This interaction creates a stable six-membered pseudo-ring, significantly influencing the molecule's conformation and chemical properties. osti.govtardigrade.in

The presence and strength of this hydrogen bond can be probed using several spectroscopic methods:

¹H NMR Spectroscopy: The proton of the intramolecularly bonded hydroxyl group is expected to show a significant downfield chemical shift, typically appearing at a higher ppm value compared to a non-hydrogen-bonded phenolic proton. ucl.ac.uknih.gov Similarly, the amide protons (NH₂) may exhibit distinct chemical shifts due to the restricted rotation around the C-N bond and their specific chemical environment. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequency of the carbonyl (C=O) group is sensitive to hydrogen bonding. In the presence of the intramolecular hydrogen bond, the C=O stretching band is expected to shift to a lower wavenumber (frequency) compared to a non-hydrogen-bonded benzamide (B126). nist.gov

¹⁹F NMR Spectroscopy: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly impacts the electronic distribution within the aromatic ring. nih.gov This electronic effect modulates the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby influencing the strength of the intramolecular hydrogen bond. The chemical shift of the -CF₃ group in ¹⁹F NMR is sensitive to these electronic variations and provides a direct probe of the group's environment. dovepress.comresearchgate.net

Table 1: Expected Spectroscopic Features for this compound

Spectroscopic Technique Feature Expected Observation and Rationale
¹H NMR Phenolic -OH Proton Downfield shift (δ > 10 ppm) due to deshielding from the intramolecular hydrogen bond.
¹H NMR Amide -NH₂ Protons May appear as two distinct signals due to hindered rotation and different magnetic environments.
¹³C NMR Carbonyl Carbon (C=O) Chemical shift influenced by both the electron-withdrawing -CF₃ group and hydrogen bonding.
IR Spectroscopy C=O Stretch (νC=O) Shift to lower wavenumber (<1660 cm⁻¹) compared to non-H-bonded amides, indicating a weaker C=O bond due to H-bonding.
IR Spectroscopy O-H Stretch (νO-H) Broad absorption band at a lower frequency, characteristic of a hydrogen-bonded hydroxyl group.
¹⁹F NMR -CF₃ Signal A single resonance whose chemical shift provides insight into the electronic environment of the aromatic ring. dovepress.com

Monitoring Reaction Progress and Product Formation

The synthesis of this compound, for example, through the amidation of a corresponding salicylic (B10762653) acid derivative, can be meticulously monitored in real-time to ensure optimal reaction conditions and yield. Process Analytical Technology (PAT) tools, particularly in-situ spectroscopy, are invaluable for this purpose. nih.gov

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring the progress of the reaction without the need for sample extraction. mdpi.comresearchgate.net By inserting an ATR (Attenuated Total Reflection) probe into the reaction vessel, one can track the disappearance of reactant-specific IR bands and the concurrent appearance of product-specific bands. For instance, in the synthesis from 2-hydroxy-4-(trifluoromethyl)benzoic acid, one would monitor the decrease in the broad O-H stretch of the carboxylic acid and the appearance of the characteristic amide N-H and C=O stretches of the product. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for monitoring reaction completion by separating the components of the reaction mixture and quantifying the concentration of reactants, intermediates, and the final product. google.com Aliquots are taken from the reaction at various time points and analyzed to determine the conversion rate.

Thin-Layer Chromatography (TLC): TLC offers a rapid, qualitative method for monitoring the reaction's progress. orgsyn.org By spotting the reaction mixture on a TLC plate alongside the starting material, one can visually track the consumption of the reactant and the formation of the product, identified by its different retention factor (Rf).

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the molecular formula of this compound and for elucidating its structure through detailed fragmentation analysis. HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. miamioh.edu PubChem lists a predicted monoisotopic mass of 205.03506 Da for the neutral molecule. uni.lu

Elucidation of Fragmentation Mechanisms

Electron Ionization (EI) mass spectrometry of aromatic amides typically induces characteristic fragmentation patterns. nih.govresearchgate.net For this compound, the fragmentation is expected to be a composite of the patterns seen for salicylamides and benzamides containing a trifluoromethyl group. chemicalbook.comyoutube.com

The molecular ion ([M]⁺˙) at m/z 205 would undergo a series of fragmentations. Key proposed pathways include:

Loss of an Amine Radical: Alpha-cleavage can lead to the loss of the •NH₂ radical, resulting in the formation of a stable 2-hydroxy-4-(trifluoromethyl)benzoyl cation at m/z 189. youtube.com

Loss of Carbon Monoxide: The benzoyl cation (m/z 189) can subsequently lose a neutral carbon monoxide (CO) molecule to yield a 2-hydroxy-4-(trifluoromethyl)phenyl cation at m/z 161.

Loss of Ammonia (B1221849): A characteristic fragmentation for salicylamides involves the elimination of a neutral ammonia molecule (NH₃) from the molecular ion, facilitated by the ortho-hydroxyl group. This would produce a fragment ion at m/z 188. chemicalbook.com

Subsequent Fragmentations: The fragment at m/z 188 could then lose CO, forming an ion at m/z 160. Other pathways, such as the cleavage of the C-CF₃ bond, might also occur.

Table 2: Proposed High-Resolution Mass Spectrometry Fragments for this compound

m/z (Predicted) Formula Proposed Identity/Origin
205.0351 [C₈H₆F₃NO₂]⁺˙ Molecular Ion ([M]⁺˙)
189.0218 [C₈H₄F₃O₂]⁺ [M - NH₂]⁺
188.0296 [C₈H₅F₃O₂]⁺˙ [M - NH₃]⁺˙
161.0265 [C₇H₄F₃O]⁺ [M - NH₂ - CO]⁺
160.0187 [C₇H₃F₃O]⁺˙ [M - NH₃ - CO]⁺˙

Isotopic Labeling Studies for Structural Confirmation

To definitively confirm the proposed fragmentation pathways, isotopic labeling studies can be employed. iitg.ac.in By synthesizing the molecule with specific atoms replaced by their heavier stable isotopes, the mass shifts in the resulting fragments can be traced, providing unambiguous evidence for the fragmentation mechanism. nih.govnih.gov

¹⁵N Labeling: Synthesizing the compound with ¹⁵N in the amide group would increase the mass of the molecular ion by one Dalton (to m/z 206). If the proposed loss of •NH₂ occurs, the fragment at m/z 189 would remain unchanged, but the mass loss would be 16 Da (•¹⁴NH₂) vs. 17 Da (•¹⁵NH₂). The loss of ammonia (NH₃) would shift from a 17 Da loss to an 18 Da loss (¹⁵NH₃), confirming this pathway.

¹⁸O Labeling: Labeling the carbonyl oxygen with ¹⁸O would result in a molecular ion at m/z 207. The fragment at m/z 189 ([M-NH₂]⁺) would shift to m/z 191. The subsequent loss of CO would result in a loss of C¹⁸O (30 Da) instead of C¹⁶O (28 Da), allowing for confirmation of which oxygen atom is lost. Labeling the hydroxyl oxygen would help differentiate fragmentation pathways involving this group.

¹³C Labeling: Labeling the carbonyl carbon with ¹³C would also increase the molecular ion mass by one (to m/z 206). The fragment corresponding to the loss of CO from the benzoyl cation would show a loss of ¹³CO (29 Da) instead of ¹²CO (28 Da), confirming the origin of the eliminated carbon monoxide. acs.org

These advanced analytical methodologies provide a comprehensive framework for characterizing the intricate chemical nature of this compound, from its internal electronic interactions to its behavior under mass spectrometric analysis.

Computational and Theoretical Investigations of 2 Hydroxy 4 Trifluoromethyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict stable geometries, electronic properties, and potential reaction pathways.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. nih.gov It is widely used to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by calculating the molecule's energy. nih.govsemanticscholar.org For aromatic amides, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govnih.govsemanticscholar.org

In studies of related benzamide (B126) structures, DFT has been employed to compare calculated geometries with those determined by X-ray crystallography. nih.gov For instance, in N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations showed that the conformation in the crystal structure was slightly higher in energy (by 3.2 kJ mol⁻¹) than the calculated global minimum for an isolated molecule, illustrating the influence of crystal packing forces. nih.gov For 2-Hydroxy-4-(trifluoromethyl)benzamide, key structural features would include the planarity of the phenyl ring and the amide group, and the orientation of the hydroxyl and trifluoromethyl substituents. The presence of an intramolecular hydrogen bond between the 2-hydroxy group and the amide oxygen is a critical conformational feature that can be accurately modeled. nih.gov

ParameterBond/AngleTypical Calculated ValueSource Compound Example
Bond Length C=O~1.23 Å4-ethoxy-2,3-difluoro benzamide researchgate.net
C-N (amide)~1.36 ÅN-[4-(trifluoromethyl)phenyl]benzamide nih.gov
C-C (ring)~1.39 - 1.41 ÅBenzene (B151609) sulfonamides indexcopernicus.com
C-CF₃~1.50 Å(Calculated estimate)
C-O (hydroxyl)~1.36 Å4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide researchgate.net
Bond Angle O=C-N~122°N-[4-(trifluoromethyl)phenyl]benzamide nih.gov
C-C-C (ring)~118° - 121°Benzene sulfonamides indexcopernicus.com
Dihedral Angle Amide Plane vs. Phenyl Ring~0° - 30°N-[4-(trifluoromethyl)phenyl]benzamide nih.gov

HOMO-LUMO Analysis and Electronic Property Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are known as the frontier molecular orbitals. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more polarizable and reactive. researchgate.netnih.gov

For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the electron-donating hydroxyl group. Conversely, the LUMO is likely localized on the phenyl ring and influenced by the electron-withdrawing trifluoromethyl and amide groups. This distribution facilitates intramolecular charge transfer upon electronic excitation. researchgate.net Analysis of related molecules, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, shows that the presence of a CF₃ group can lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to analogues without the group. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further characterize the molecule's electronic nature. irjweb.commalayajournal.org

Table 2: Example of Calculated Electronic Properties from a Structurally Related Molecule (2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime) Note: These values are for a different, though structurally related, molecule and serve to illustrate the data generated from HOMO-LUMO analysis.

Quantum Chemical ParameterSymbolCalculated Value (eV)
HOMO EnergyEHOMO-6.27
LUMO EnergyELUMO-2.51
HOMO-LUMO Energy GapΔE3.76
Ionization PotentialIP6.27
Electron AffinityEA2.51
Electrophilicity Indexω2.56

Source: Data derived from a study on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime. malayajournal.org

Reaction Mechanism Modeling and Transition State Characterization

Theoretical calculations are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that connect reactants, intermediates, and products. By calculating the energy barrier (activation energy) for a given process, chemists can predict its feasibility. nih.gov For this compound, a relevant computational study would be the modeling of intramolecular proton transfer. This could involve the transfer of the proton from the phenolic hydroxyl group to the carbonyl oxygen of the amide, a process potentially facilitated by the molecule's specific conformation.

Another area of investigation is the rotational barrier of the amide group. DFT calculations on similar molecules have been used to determine the energy required to rotate the C-N bond, which involves breaking the π-conjugation between the amide group and the aromatic ring. nih.gov Such calculations provide insight into the molecule's structural rigidity and the accessibility of different conformers.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of molecular behavior. rsc.org This is particularly useful for understanding how a molecule explores different conformations and interacts with its environment. nih.govresearchgate.net

MD simulations can map the conformational landscape of this compound in a solvent, revealing the most populated conformations and the transitions between them. For benzamides, a key feature is the potential for intramolecular hydrogen bonding. Studies on related 2-hydroxybenzamides have demonstrated that they can form a stable six-membered pseudo-ring in aqueous solution through an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen (O-H···O) or between the amide proton and the hydroxyl oxygen (N-H···O). nih.gov This intramolecular association significantly influences the molecule's preferred shape and its properties. MD simulations can quantify the stability of this hydrogen bond and explore other accessible conformations, such as those where the hydroxyl group interacts with the solvent instead. acs.org

The solvent environment can have a profound impact on a molecule's structure and properties. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. The polar hydroxyl and amide groups, as well as the electronegative fluorine atoms of the trifluoromethyl group, are all sites for potent interactions with solvent molecules, especially polar ones like water.

Molecular Docking and Receptor Interaction Modeling for Mechanistic Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of this compound to various biological targets, offering a glimpse into its potential mechanisms of action.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally similar molecules, such as other benzamide and salicylamide (B354443) derivatives. For instance, computational investigations of salicylamide derivatives as ligands for serotonin (B10506) receptors (5-HTR) have highlighted the importance of the salicylamide fragment in forming crucial intermolecular contacts. nih.gov These studies suggest that the 2-hydroxy and amide groups are capable of forming key hydrogen bonds with amino acid residues like asparagine, threonine, and serine within a receptor's binding pocket. nih.gov

Furthermore, the trifluoromethyl group at the 4-position is expected to play a significant role in binding. This group is known for its high lipophilicity and electron-withdrawing nature, which can enhance hydrophobic interactions with non-polar residues in a binding site. In studies of other trifluoromethyl-containing compounds, this group often orients itself into hydrophobic pockets of the receptor. nih.gov The benzene ring itself can participate in aromatic interactions, such as π-π stacking or cation-π interactions, with residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Based on these principles, a hypothetical binding model for this compound would likely involve a combination of hydrogen bonding from the hydroxyl and amide groups and hydrophobic/aromatic interactions from the trifluoromethyl-substituted phenyl ring. The precise nature of these interactions, of course, depends on the specific topology and amino acid composition of the target receptor's binding site.

Table 1: Potential Interacting Residues for this compound Based on Functional Group Analysis

Functional Group of LigandPotential Interacting Residue (Amino Acid)Type of Interaction
2-Hydroxy GroupAspartate, Glutamate, Serine, Threonine, Asparagine, GlutamineHydrogen Bond Donor/Acceptor
Amide GroupAspartate, Glutamate, Serine, Threonine, Asparagine, GlutamineHydrogen Bond Donor/Acceptor
4-(Trifluoromethyl)phenyl RingPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valineπ-π Stacking, Hydrophobic

The binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), is calculated based on the intermolecular interactions and conformational energies of the ligand-receptor complex. For this compound, the presence of the trifluoromethyl group is anticipated to significantly influence its binding affinity. The strong electron-withdrawing properties of this group can affect the electronic distribution of the entire molecule, potentially modulating the strength of hydrogen bonds and other electrostatic interactions.

It is important to note that the accuracy of binding mode and affinity predictions is dependent on the quality of the receptor's crystal structure and the scoring function used in the docking algorithm. Therefore, these predictions serve as valuable hypotheses that require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

QSAR models are built by correlating the biological activity of a set of molecules with their calculated molecular descriptors. For a compound like this compound, relevant descriptors would include electronic, steric, and hydrophobic parameters. A QSAR study on salicylamide isosteres as potential antituberculotic agents demonstrated that electronic properties, calculated using quantum chemical methods, were key descriptors in developing robust models. nih.gov This suggests that descriptors related to the electron distribution, such as partial atomic charges and dipole moments, would be crucial for predicting the biological activity of this compound.

The development of a predictive QSAR model for a series of analogs of this compound would involve synthesizing and testing a range of compounds with variations at different positions of the molecule. The resulting biological data would then be correlated with calculated descriptors to generate a statistically significant equation. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 2: Key Molecular Descriptors in QSAR/QSPR Studies of Related Compounds

Descriptor TypeSpecific Descriptor ExamplesRelevance to this compound
ElectronicPartial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesGoverns electrostatic interactions and reactivity. nih.gov
StericMolecular Volume, Surface Area, Molar RefractivityInfluences how the molecule fits into a binding site.
HydrophobicLogP (Octanol-Water Partition Coefficient)Critical for membrane permeability and hydrophobic interactions.
TopologicalConnectivity IndicesEncodes information about molecular branching and shape.

The ultimate goal of a QSAR study is to understand which molecular properties are driving the observed biological activity. For instance, in the development of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives as antimicrobial agents, a clear structure-activity relationship was established. nih.gov It was found that hydrophilic substituents on the aniline (B41778) moiety resulted in weaker activity, while increasing the size of halogen substituents, which increased lipophilicity, led to enhanced activity. nih.gov

For this compound, one could hypothesize that the trifluoromethyl group's contribution to lipophilicity (a high LogP value) would be a significant factor in its biological effects, particularly if transport across cell membranes is required. The electronic effects of this group, as well as the hydrogen-bonding capacity of the hydroxyl and amide functions, would also be expected to correlate with activity. A comprehensive QSAR study would quantify these relationships, providing a deeper understanding of the compound's mechanism of action at a molecular level.

Mechanistic Studies of Biological Interactions Pre Clinical Focus

Investigation of Enzyme Inhibition/Activation Mechanisms in vitro

Detailed in vitro studies to characterize the enzymatic interactions of 2-Hydroxy-4-(trifluoromethyl)benzamide are not extensively documented in peer-reviewed literature. While general methodologies for such investigations are well-established, their specific application to this compound is not presently available.

There is no specific data available in scientific literature detailing the kinetic characterization (e.g., IC₅₀, Kᵢ values) of this compound with specific enzyme targets.

However, research on a structurally related compound, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), the main metabolite of the antithrombotic agent triflusal, has shown inhibitory activity on the induction of nitric oxide synthase (iNOS). nih.gov In a study on rat peritoneal macrophages, HTB demonstrated a dose-dependent inhibition of nitrite (B80452) production, which is an indicator of iNOS activity. nih.gov

Inhibitory Concentration of HTB on Nitrite Production nih.gov
CompoundIC₅₀ (mM)System
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)1.84 ± 0.34Rat Peritoneal Macrophages

This finding suggests that the 4-(trifluoromethyl)salicylate structure may have a role in modulating inflammatory pathways, but further kinetic studies are required to understand the direct interaction with the enzyme. nih.gov

There are no published studies that have determined whether this compound binds to allosteric or orthosteric sites of any enzyme. The distinction between these binding modes is critical for understanding the mechanism of action. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. nih.govresearchgate.net In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the protein's activity. nih.govmdpi.comnih.gov The identification of the binding site typically requires advanced structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, or detailed kinetic studies in the presence of orthosteric ligands, none of which have been reported for this compound. nih.gov

There is no direct evidence in the scientific literature to suggest that this compound modulates the activity of tyrosine kinases, cholinesterases, or carbonic anhydrases.

Tyrosine Kinases: These enzymes are critical in cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.govnih.gov While many benzamide (B126) derivatives have been explored as tyrosine kinase inhibitors, specific data for this compound is lacking.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of neurodegenerative diseases. nih.gov Studies on other salicylanilides (2-hydroxy-N-phenylbenzamides) have demonstrated inhibitory activity against these enzymes, but this compound itself was not included in these investigations. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.govresearchgate.nettaylorandfrancis.com Numerous sulfonamide-based and other chemical scaffolds have been developed as CA inhibitors, but the inhibitory potential of this compound against any CA isoform has not been reported. nih.govnih.govresearchgate.nettaylorandfrancis.com

Receptor Binding Studies and Ligand-Receptor Complex Analysis

Comprehensive receptor binding studies and structural analyses for this compound are not available in the current body of scientific literature.

There is no published data on the binding affinity (e.g., Kᵢ, Kd) or selectivity of this compound for dopamine (B1211576) D2/D3 receptors or the serotonin (B10506) 5-HT7 receptor.

Dopamine D2/D3 Receptors: These receptors are important targets for antipsychotic and other CNS-active drugs. nih.govnih.govresearchgate.net Many benzamide-containing molecules are known to interact with these receptors, but specific binding assays for this compound have not been documented. nih.govnih.govresearchgate.net

Serotonin 5-HT7 Receptor: The 5-HT7 receptor is implicated in a variety of CNS functions, including mood, sleep, and cognition. nih.govnih.govresearchgate.netwikipedia.orgresearchgate.net While the broader class of serotonin receptor ligands is extensive, the interaction profile of this compound with the 5-HT7 receptor remains uncharacterized. nih.govnih.govresearchgate.netwikipedia.orgresearchgate.net

In the absence of binding data, there have been no structural studies, such as co-crystallization or NMR spectroscopy, to analyze the complex of this compound with any biological receptor. Such analyses are fundamental for visualizing the precise binding mode and interactions at the molecular level.

Cellular Pathway Modulation and Signaling Interrogation in Cell Lines/Animal Models

The biological activities of this compound and structurally related benzamide derivatives have been investigated in various preclinical models, revealing their potential to modulate fundamental cellular processes. These studies, primarily conducted in vitro with cell lines and in some instances in animal models, have provided insights into their molecular mechanisms of action, particularly concerning cell fate, inflammatory responses, and the lifecycle of pathogens.

Molecular Mechanisms of Cell Cycle Regulation and Apoptosis (in vitro)

The benzamide chemical scaffold, particularly when substituted with a hydroxyl group, is associated with the induction of cell cycle arrest and apoptosis in cancer cell lines. While direct studies on this compound are limited, research on analogous compounds provides a framework for its potential mechanisms.

For instance, N-substituted benzamides have been shown to induce a G2/M cell cycle block in cancer cells. This cell cycle arrest is a precursor to apoptosis, which is initiated through the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. The induction of apoptosis by these compounds appears to be independent of p53 status, as the effects are observed in both p53-proficient and p53-deficient cell lines. Overexpression of the anti-apoptotic protein Bcl-2 has been found to inhibit this process, suggesting the involvement of the intrinsic apoptotic pathway.

Similarly, other structurally related compounds, such as N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA), have been demonstrated to induce apoptosis and cell cycle arrest in breast cancer cells. mdpi.com Studies with novel trifluoromethyl 2-phosphonopyrrole analogues, which share the trifluoromethyl functional group, have also reported inhibition of cancer cell proliferation through cell cycle arrest at the G1 phase and the induction of apoptosis via caspase-3 activation. nih.gov These findings suggest that compounds with a trifluoromethyl-functionalized core can be effective in halting cancer cell growth. nih.gov

These mechanistic insights from related benzamide and trifluoromethyl-containing compounds suggest that this compound may exert its biological effects through similar pathways involving cell cycle checkpoints and the machinery of programmed cell death.

Interrogation of Inflammatory and Immune Response Pathways (in vitro/animal models)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. nih.gov Dysregulation of this pathway is implicated in a variety of inflammatory diseases. nih.gov Small molecules that inhibit NF-κB activation are therefore of significant therapeutic interest.

While direct evidence for this compound is not available, studies on other anti-inflammatory small molecules have highlighted the importance of specific chemical moieties in modulating the NF-κB pathway. For example, the introduction of a chlorine atom at the para position of a benzene (B151609) ring in one series of compounds significantly enhanced anti-inflammatory activity, as measured by the inhibition of nitric oxide (NO) release and NF-κB activity. nih.gov This suggests that halogen substitution, such as the trifluoromethyl group in this compound, could play a role in its potential anti-inflammatory effects.

The general mechanism of NF-κB inhibition by small molecules involves suppressing the phosphorylation and subsequent nuclear translocation of NF-κB. nih.gov This, in turn, prevents the transcription of pro-inflammatory genes, such as those encoding for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov In vivo studies with NF-κB inhibitors have demonstrated their ability to alleviate inflammatory responses, such as reducing the levels of pro-inflammatory cytokines in serum. nih.gov Given the central role of the trifluoromethyl group in the structure of this compound, it is plausible that it may interact with key components of the NF-κB signaling cascade, but this remains to be experimentally verified.

Modulation of Specific Biological Processes (e.g., Hepatitis B Virus Capsid Assembly, Multidrug Resistance Mechanisms)

The benzamide scaffold has been identified as a key pharmacophore in the development of modulators for specific biological processes, including the assembly of the Hepatitis B Virus (HBV) capsid and the circumvention of multidrug resistance in cancer.

Hepatitis B Virus Capsid Assembly:

The HBV capsid, which is composed of core protein (Cp) dimers, is an essential structure for viral replication, making its assembly an attractive target for antiviral therapies. nih.gov A class of small molecules known as capsid assembly modulators (CpAMs) can interfere with this process. nih.gov Virtual screening and pharmacophore-based approaches have identified various chemical scaffolds, including those containing benzamide moieties, that can act as CpAMs. nih.gov These compounds are thought to bind to the interface between Cp dimers, thereby disrupting the normal assembly of the capsid. nih.gov While specific studies on this compound are not available, the broader class of benzamide derivatives has shown promise in this area. The morphogenic linker peptide of the HBV capsid protein is crucial for its assembly, and its function can be disrupted by small molecules. nih.gov

Multidrug Resistance Mechanisms:

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP). nih.gov These transporters efflux chemotherapeutic drugs from cancer cells, reducing their efficacy. nih.gov Research has focused on developing inhibitors of these transporters to be used as adjuvant therapies.

A study on 2-trifluoromethyl-2-hydroxypropionamide derivatives, which share structural similarities with this compound, identified a compound, 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzamide, as a potent reversal agent of ABCG2-mediated MDR. nih.gov This compound was found to sensitize ABCG2-overexpressing cells to chemotherapeutic agents by inhibiting the function of the transporter protein, rather than by altering its expression levels. nih.gov The mechanism involves increasing the intracellular accumulation of the chemotherapeutic drugs. nih.gov This suggests that the trifluoromethyl and hydroxybenzamide moieties may be important for interacting with and inhibiting ABCG2.

Target Identification and Validation Strategies for Novel Biological Actions

Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for the development of more potent and selective derivatives. A variety of advanced techniques are employed for this purpose, ranging from proteome-wide screens to genetic perturbation studies.

Proteomic and Transcriptomic Approaches for Target Deconvolution

Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets of small molecules. nih.gov These methods can be broadly categorized into affinity-based and activity-based approaches.

Affinity-Based Proteomics: Techniques such as drug affinity responsive target stability (DARTS) and thermal proteome profiling (TPP) rely on the principle that the binding of a small molecule can alter the physical properties of its protein target, such as its susceptibility to proteolysis or its thermal stability. nih.gov These changes can be detected and quantified using mass spectrometry to identify the binding proteins. nih.gov

Activity-Based Protein Profiling (ABPP): This method uses probes that are designed to covalently bind to the active site of a specific class of enzymes, allowing for their enrichment and identification. nih.gov

Proximity-Based Labeling: Approaches like PROCID (proximity-based compound-binding protein identification) utilize systems such as HaloTag to identify proteins that are in close proximity to the compound of interest within a living cell. nih.gov

Table 1: Proteomic Approaches for Target Identification

Approach Principle Advantages
Drug Affinity Responsive Target Stability (DARTS) Small molecule binding alters protein susceptibility to proteolysis. Does not require compound modification.
Thermal Proteome Profiling (TPP) Ligand binding changes the thermal stability of the target protein. Applicable in live cells and tissues.
Activity-Based Protein Profiling (ABPP) Covalent probes target active sites of enzyme families. Provides information on enzyme activity.

| Proximity-Based Compound-Binding Protein ID (PROCID) | Identifies proteins in close proximity to a tagged compound. | Captures weak or transient interactions in live cells. |

While no specific proteomic or transcriptomic studies have been published for this compound, these methodologies represent the current state-of-the-art for elucidating its molecular targets.

Genetic Perturbation Studies for Target Confirmation

Once potential targets have been identified through proteomic or other screening methods, genetic perturbation studies are essential for their validation. These studies involve the use of techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing to knockdown or knockout the expression of the putative target protein.

The rationale is that if the compound's biological effect is mediated through a specific target, then reducing the expression of that target should phenocopy or alter the cellular response to the compound. For example, if a compound is believed to inhibit a particular kinase, then knocking down that kinase should result in a similar cellular phenotype as treatment with the compound.

CRISPR-based screens, in particular, have become a powerful tool for target identification and validation. By systematically knocking out every gene in the genome, it is possible to identify genes that, when lost, confer resistance or sensitivity to a compound, thereby pointing to its direct target or downstream effectors.

While no specific genetic perturbation studies have been reported for this compound, these approaches are critical for rigorously validating any putative targets identified through other means and for confirming the compound's on-target activity.

Table 2: Mentioned Compounds

Compound Name
This compound
N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)
3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzamide
Nitric oxide (NO)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-6 (IL-6)

Analytical Chemistry Methodologies for Research Applications

Development and Validation of Chromatographic Methods for Purity Assessment and Quantification

Chromatography is a cornerstone for separating and quantifying 2-Hydroxy-4-(trifluoromethyl)benzamide from its starting materials, byproducts, and potential degradation products. ekb.eg The development of robust chromatographic methods is essential for ensuring the quality and consistency of the compound for research applications. ekb.eg

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile organic compounds like this compound. A typical method development process involves a systematic optimization of chromatographic parameters to achieve adequate separation and sensitivity. nih.gov

Method Development Strategy: The development of a reversed-phase HPLC (RP-HPLC) method is a common starting point due to its wide applicability. The selection of a stationary phase, mobile phase composition, and detector wavelength are critical steps.

Stationary Phase: A C18 column is a frequent choice for separating aromatic compounds, offering a good balance of hydrophobicity and retention. nih.gov For structurally similar fluorinated benzoic acids, columns like the Zorbax SB-Aq have been used effectively. ekb.eg

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. ekb.egnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. ekb.eg The addition of modifiers like formic acid or triethylamine (B128534) helps to improve peak shape and ionization efficiency, especially if the method is intended to be compatible with mass spectrometry (LC-MS). nih.gov

Detection: UV detection is standard for chromophoric compounds like this compound. The detection wavelength is chosen based on the compound's UV absorbance maxima to ensure high sensitivity. For related benzamide (B126) derivatives, detection wavelengths around 320 nm have been utilized nih.gov, while other fluorinated aromatics are monitored at lower wavelengths such as 205 nm. ekb.eg

Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose. researchgate.net Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). colab.ws For instance, a validated method for related hydroxy-methoxybenzoic acids demonstrated linearity over a concentration range of 10–300 μg/mL with a limit of detection of 2.34 μg/mL. colab.ws

Table 1: Example HPLC Parameters for Analysis of Aromatic Amides

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) nih.gov
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV Absorbance (e.g., 205-320 nm) ekb.egnih.gov
Injection Volume10-20 µL nih.gov
Column TemperatureAmbient or controlled (e.g., 25°C)-

Gas Chromatography (GC) for Volatile Byproduct Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to analyze potential volatile byproducts or unreacted starting materials from the synthesis process.

Potential Volatile Impurities: The synthesis of this compound may involve precursors such as 2-hydroxy-4-(trifluoromethyl)phenol or other trifluoromethylated aromatic compounds. tcichemicals.com These, along with residual solvents, can be present as volatile impurities in the final product. GC analysis is critical for ensuring these impurities are below acceptable limits.

Analytical Approach: A typical GC-MS analysis involves injecting a vaporized sample into a capillary column. youtube.com The separation is based on the compounds' boiling points and interactions with the stationary phase.

Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or TG-5MS), is commonly used for the analysis of a wide range of aromatic compounds. mdpi.comnih.gov

Injection and Temperature Program: A split/splitless injector is typically used. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to effectively separate compounds with different volatilities. youtube.commdpi.com

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for definitive identification by comparing the resulting mass spectra with reference libraries. mdpi.comthermofisher.com Techniques like headspace solid-phase microextraction (HS-SPME) can be employed to concentrate volatile analytes from the sample matrix before GC analysis, enhancing sensitivity. mdpi.com

Table 2: Representative GC-MS Conditions for Volatile Aromatic Analysis

ParameterConditionReference
ColumnTG-5MS (30 m x 0.25 mm x 0.25 µm) or similar nih.gov
Carrier GasHelium-
Oven Programe.g., 50°C (1 min), then 10°C/min to 300°C (hold 5 min) mdpi.comnih.gov
Injector Temp.270°C mdpi.com
DetectorMass Spectrometer (MS) thermofisher.com
Ionization ModeElectron Impact (EI), 70 eV nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. researchgate.net It allows the chemist to qualitatively observe the consumption of starting materials and the formation of the desired product.

Application in Synthesis: During the synthesis of this compound, for example, via the amidation of a 2-hydroxy-4-(trifluoromethyl)benzoic acid derivative, TLC can be used to track the reaction's completion. google.com Aliquots are taken from the reaction mixture at various time intervals and spotted on a TLC plate alongside spots of the pure starting material(s) and, if available, the pure product as controls. researchgate.net

The plate is developed in a suitable solvent system (mobile phase), which is typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane). The choice of mobile phase is optimized to achieve a good separation between the spots of the reactant and the product. The product, this compound, is expected to have a different polarity and thus a different retention factor (Rf) value compared to its precursors. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the lane of the reaction mixture. researchgate.net Visualization is commonly achieved under UV light, as aromatic compounds like benzamides are UV-active. researchgate.net

Spectrophotometric and Electrochemical Detection Techniques

Spectroscopic and electrochemical methods provide valuable information about the electronic properties and redox behavior of this compound.

UV-Vis Spectroscopy for Concentration Determination and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method used for the quantitative analysis of compounds in solution and for gaining insight into their electronic structure. Aromatic compounds like benzamide exhibit characteristic UV absorption due to π → π* electronic transitions within the benzene (B151609) ring and carbonyl group. reddit.com

Quantitative Analysis: The concentration of this compound in a pure solvent can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorbance is at its maximum. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined from this curve. The presence of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the benzamide scaffold will influence the position and intensity of the absorption bands compared to the parent benzamide molecule.

Electronic Transitions: The UV-Vis spectrum provides information on the conjugated system of the molecule. The benzamide chromophore is expected to show strong absorption in the UV region. The hydroxyl group acts as an auxochrome, which can cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The electron-withdrawing trifluoromethyl group will also modulate the electronic transitions. Studying the spectrum in solvents of different polarities or at different pH values can provide further information about the nature of the electronic transitions.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. mdpi.com It can determine oxidation and reduction potentials and provide insights into the stability of the electrochemically generated species. mdpi.com For this compound, the phenolic hydroxyl group is a potential site for oxidation.

Experimental Setup and Principle: CV experiments are performed in an electrochemical cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). mdpi.com The analyte is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate). The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back again, while the resulting current is measured.

Characterizing Redox Behavior: The resulting plot of current versus potential is called a cyclic voltammogram. The oxidation of the phenolic hydroxyl group on the this compound molecule would appear as an anodic (oxidation) peak in the voltammogram. The potential at which this peak occurs provides information about the ease of oxidation. The shape of the wave and the presence or absence of a corresponding cathodic (reduction) peak on the reverse scan indicate the reversibility of the redox process. Studies on related 2-hydroxybenzophenone (B104022) molecules show that they undergo oxidation, and the potential is influenced by electron-donating or withdrawing groups on the aromatic rings. academie-sciences.fr The electron-withdrawing trifluoromethyl group in this compound would be expected to make the oxidation of the hydroxyl group occur at a higher, more positive potential compared to an unsubstituted analogue.

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques are a cornerstone of modern analytical chemistry, developed from the coupling of a separation technique with a spectroscopic detection technology online. nih.govijnrd.org This powerful combination merges the separation capabilities of chromatography with the identification power of spectroscopy, enabling detailed analysis of complex mixtures. researchgate.netiosrjournals.org The primary advantage of hyphenation is the ability to acquire rich, multidimensional data from a single analytical run, facilitating both the quantification and structural elucidation of components. ijnrd.org

In the context of pharmaceutical and chemical analysis, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent and powerful hyphenated methods. iosrjournals.org They are indispensable for tasks ranging from metabolite identification and degradation product analysis to the profiling of trace-level impurities. saspublishers.comchromatographyonline.com The integration of these technologies provides enhanced specificity, accuracy, and precision, which are critical for ensuring the purity, stability, and safety of chemical compounds. researchgate.net

LC-MS/MS for Metabolite Identification and Degradation Product Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool for identifying and quantifying metabolites and degradation products in various matrices. nih.gov The technique first employs high-performance liquid chromatography (HPLC) to separate the components of a complex mixture based on their physicochemical properties. nih.gov These separated components are then introduced into a tandem mass spectrometer, which consists of two mass analyzers in series. The first analyzer selects a specific ion (a precursor ion), which is then fragmented through collision-induced dissociation (CID). The second analyzer separates the resulting fragment ions, producing a characteristic mass spectrum (MS/MS spectrum) that serves as a structural fingerprint for the molecule. nih.gov This process is essential for the confident identification of unknown compounds, such as metabolites or degradation products formed under stress conditions. youtube.comnih.gov

While specific metabolic studies on this compound are not widely published, the analytical approach can be illustrated by a validation study for a residue analytical method for the closely related compound, 2-trifluoromethylbenzamide (also known as AE C656948-benzamide), and its metabolites in soil using HPLC-MS/MS. epa.gov This study highlights the typical workflow and precision of such an analysis.

Table 1: Reference Compounds for LC-MS/MS Analysis of a Related Benzamide

This table is based on a study of 2-trifluoromethylbenzamide, a structurally similar compound, to illustrate the typical reference materials used in such an analysis. epa.gov

Compound Name Role Chemical Formula Molecular Mass ( g/mol ) Purity
AE C656948 Parent Active Substance C₁₆H₁₁ClF₆N₂O 396.72 99.8%
2-Trifluoromethylbenzamide Metabolite C₈H₆F₃NO 189.15 99.0%

In a typical degradation study, the parent compound is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis, as prescribed by ICH guidelines. nih.govnih.gov The resulting mixture is then analyzed by LC-MS/MS to identify the degradation products. The high-resolution mass data allows for the determination of the elemental composition of the degradation products, while the MS/MS fragmentation pattern provides the structural information needed for characterization. nih.gov

Table 2: Hypothetical LC-MS/MS Data for Degradation Products of this compound

This table is a representative example of data that would be generated in a forced degradation study, modeled after typical LC-MS/MS analyses of related compounds. nih.govnih.gov

Degradation Product (DP) Retention Time (min) Experimental m/z [M+H]⁺ Proposed Molecular Formula Proposed Structure
DP-1 4.8 192.0375 C₈H₆F₃NO 4-(Trifluoromethyl)anthranilic acid
DP-2 8.2 222.0483 C₉H₈F₃NO₃ 2-Hydroxy-4-(trifluoromethyl)benzoic acid methyl ester

GC-MS for Trace Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile trace impurities in chemical samples. aidic.it In this method, the sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interaction with a stationary phase within a capillary column. aidic.it As the separated components exit the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the impurity, often by comparison to spectral libraries. chromatographyonline.com

The profiling of trace impurities is critical for controlling the quality and safety of a chemical compound. Impurities can arise from various sources, including raw materials, synthetic by-products, or degradation. GC-MS provides the high sensitivity and resolution required to detect and quantify these impurities, even at parts-per-million (ppm) levels. chromatographyonline.com

For a compound like this compound, GC-MS analysis would be crucial for detecting residual solvents, unreacted starting materials, or by-products from the manufacturing process. For instance, impurities such as the starting materials 3-(Trifluoromethyl)phenol or other isomers could be monitored.

Table 3: Representative GC-MS Data for Potential Trace Impurities in this compound Synthesis

This table presents hypothetical data illustrating the types of trace impurities that could be profiled using GC-MS during the synthesis process.

Impurity Potential Origin Retention Time (min) Key Mass Fragments (m/z) Detection Limit (ppm)
3-(Trifluoromethyl)phenol Starting Material 9.5 162, 143, 113 < 5
1,2-Dichlorobenzene Residual Solvent 7.1 146, 148, 111, 75 < 10
2-Hydroxy-5-(trifluoromethyl)benzamide Isomeric By-product 15.2 205, 188, 159 < 20

Potential Applications in Advanced Materials Science and Chemical Probes

Exploration as a Ligand in Coordination Chemistry and Catalysis

The presence of both a hydroxyl and an amide group in an ortho position on the benzene (B151609) ring of 2-Hydroxy-4-(trifluoromethyl)benzamide suggests its potential to act as a bidentate ligand, forming stable complexes with a variety of metal ions. This coordination capability is the foundation for its exploration in both coordination chemistry and catalysis.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving ligands structurally similar to this compound, such as Schiff bases derived from hydroxyphenyl compounds and various benzamide (B126) derivatives, is well-documented. researchgate.netmdpi.comresearchgate.net Typically, these complexes are synthesized by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. researchgate.netmdpi.com The resulting metal complexes can be characterized by a range of analytical techniques to determine their structure and properties.

Common characterization methods include:

Spectroscopic Techniques: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the hydroxyl and carbonyl groups. mdpi.com UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to elucidate the structure of the complex in solution. mdpi.com

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal-ligand interaction. mdpi.com

Molar Conductivity Measurements: These measurements help in determining the electrolytic nature of the complexes, indicating whether the anions are coordinated to the metal ion or are present as counter-ions. mdpi.com

Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of the complex, which provides insights into the geometry and the oxidation state of the central metal ion. mdpi.com

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can be used to study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

While direct studies on metal complexes of this compound are not extensively reported, research on analogous compounds such as 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide (B10538) demonstrates the formation of stable complexes with transition metals like Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). mdpi.com In these complexes, the ligand typically acts as a bidentate chelator, binding to the metal ion through the hydroxyl oxygen and the azomethine nitrogen or carbonyl oxygen. mdpi.com The trifluoromethyl group in this compound is expected to influence the electronic properties of the resulting metal complexes, potentially enhancing their stability and affecting their catalytic activity.

Table 1: Representative Characterization Data for Analogous Metal Complexes

Metal ComplexMolar Conductivity (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹)Reference
[Cu(L)₂(NO₃)]NO₃·H₂O68.51.85ν(C=N), ν(O-H), ν(M-O), ν(M-N) mdpi.com
[Ni(L)₂(NO₃)]NO₃72.3Diamagneticν(C=N), ν(O-H), ν(M-O), ν(M-N) mdpi.com
[Co(L)₂(NO₃)]NO₃·H₂O70.14.92ν(C=N), ν(O-H), ν(M-O), ν(M-N) mdpi.com
[Mn(L)₂(NO₃)]NO₃65.45.88ν(C=N), ν(O-H), ν(M-O), ν(M-N) mdpi.com
[Zn(L)₂(NO₃)]NO₃75.8Diamagneticν(C=N), ν(O-H), ν(M-O), ν(M-N) mdpi.com
(L represents a ligand analogous to this compound)

Investigation of Catalytic Properties of Metal-Compound Systems

For instance, metal complexes of Schiff bases derived from 2-hydroxyphenyl compounds have been investigated as catalysts for oxidation reactions. mdpi.com Studies on a series of transition metal complexes with a 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene]benzohydrazide ligand demonstrated their catalytic activity in the oxidation of aniline (B41778) to azobenzene. mdpi.com The results indicated that the catalytic efficiency varied with the metal ion, with some complexes showing high selectivity and yield. mdpi.com

Table 2: Catalytic Oxidation of Aniline using Analogous Metal Complexes

Catalyst (Metal Complex)Reaction Time (h)Conversion (%)Selectivity for Azobenzene (%)Reference
[Cu(L)₂(NO₃)]NO₃·H₂O481.4100 mdpi.com
[Ni(L)₂(NO₃)]NO₃434.0100 mdpi.com
[Co(L)₂(NO₃)]NO₃·H₂O491.4100 mdpi.com
[Mn(L)₂(NO₃)]NO₃415.0100 mdpi.com
[Zn(L)₂(NO₃)]NO₃455.6100 mdpi.com
(L represents a ligand analogous to this compound)

The investigation into the catalytic properties of metal-2-Hydroxy-4-(trifluoromethyl)benzamide systems could explore a range of reactions, including but not limited to:

Oxidation and reduction reactions

Carbon-carbon bond formation reactions (e.g., Suzuki, Heck, and Sonogashira couplings)

Polymerization reactions

The systematic study of these catalytic systems would involve optimizing reaction conditions such as temperature, solvent, and catalyst loading to maximize yield and selectivity.

Incorporation into Functional Polymeric and Supramolecular Architectures

The ability of this compound to be chemically modified allows for its incorporation into larger, more complex structures like polymers and supramolecular assemblies. This opens up possibilities for creating new materials with tailored properties and functionalities.

Design and Synthesis of Functionalized Polymers and Oligomers

Functional polymers containing salicylamide (B354443) derivatives have been synthesized for various applications. ekb.egnih.govresearchgate.netresearchgate.net The this compound moiety can be incorporated into a polymer backbone or as a pendant group through various polymerization techniques. For example, the hydroxyl or amine group of the benzamide could be functionalized to introduce a polymerizable group, such as a methacrylate (B99206) or a styrenic unit. Subsequent polymerization would lead to a polymer decorated with the trifluoromethylated salicylamide unit.

Research on aromatic polyamides containing trifluoromethyl groups has demonstrated the feasibility of creating high-performance polymers with desirable properties such as thermal stability and solubility in organic solvents. researchgate.net These polymers are typically synthesized via polycondensation reactions between diamines and diacid chlorides. researchgate.net By analogy, a diamine or diacid derivative of this compound could be used as a monomer to create novel functional polyamides.

The synthesis of sulfonamide functionalized poly(styrene oxide) also provides a template for how a functionalized benzamide could be incorporated into a polyether backbone via ring-opening polymerization of a corresponding epoxide monomer. rsc.org

Studies of Self-Assembly and Nanostructure Formation

Polymers and oligomers containing this compound have the potential to self-assemble into well-defined nanostructures in solution. This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding (via the hydroxyl and amide groups), π-π stacking (between the aromatic rings), and potentially fluorophilic/fluorophobic interactions due to the trifluoromethyl group.

The presence of trifluoromethyl groups in polymers is known to influence their self-assembly behavior, often leading to the formation of unique morphologies. researchgate.netrsc.org Aromatic polyamide nanofibers with trifluoromethyl groups have been prepared via precipitation polymerization, resulting in highly intertwined fibrous networks. researchgate.net The trifluoromethyl groups can affect the packing of the polymer chains and the resulting supramolecular structure. researchgate.net

The study of the self-assembly of polymers functionalized with this compound would involve techniques such as:

Dynamic Light Scattering (DLS): To determine the size and size distribution of the self-assembled aggregates in solution.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): To visualize the morphology of the resulting nanostructures (e.g., micelles, vesicles, nanofibers).

X-ray Scattering (SAXS/WAXS): To probe the internal structure and packing of the self-assembled architectures.

By controlling the polymer architecture (e.g., block copolymers, graft copolymers) and the solvent conditions, it may be possible to direct the self-assembly of these polymers into a variety of nanostructures with potential applications in drug delivery, nanotechnology, and materials science. mdpi.comresearchgate.netpolymernanostructures.com The ability of the salicylamide moiety to form hydrogen bonds could lead to the formation of supramolecular polymers with responsive properties. rsc.org

Development as Fluorescent or Spectroscopic Probes for Research

The inherent spectroscopic properties of aromatic compounds, combined with the potential for modulation upon interaction with analytes, make this compound a candidate for development as a fluorescent or spectroscopic probe.

The design of fluorescent probes often involves a fluorophore unit linked to a receptor unit that selectively binds to the target analyte. researchgate.netcmu.edu In the case of this compound, the salicylamide core could act as the receptor, and its fluorescence properties could be modulated upon binding to a specific analyte, such as a metal ion. The trifluoromethyl group can enhance the photophysical properties of the probe, such as its quantum yield and photostability.

Research on fluorescent probes based on similar structures, such as 2-(2′-hydroxyphenyl)benzimidazole, has shown that these molecules can exhibit sensitive and selective fluorescence responses to specific metal ions. researchgate.net The binding of a metal ion to the chelating site of the probe can lead to changes in its electronic structure, resulting in a "turn-on" or "turn-off" fluorescence signal. The design of fluorescent probes based on trifluoromethylated benzamides has been explored, highlighting the potential of this class of compounds. researchgate.net

The development of this compound as a fluorescent probe would involve:

Synthesis and Photophysical Characterization: Synthesis of the compound and its derivatives, followed by a thorough investigation of their absorption and emission properties in various solvents.

Selectivity and Sensitivity Studies: Screening the probe's response to a wide range of potential analytes (e.g., different metal ions, anions) to determine its selectivity. Titration experiments would be conducted to determine the detection limit and binding affinity for the target analyte.

Mechanism of Action: Investigating the mechanism of the sensing process, which could involve processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). researchgate.net

The potential applications for such a probe could include the detection of environmentally or biologically important species in various samples.

Design of Mechanistic Probes for Studying Biological Pathways in Research Settings

In the field of chemical biology, mechanistic probes are invaluable tools for elucidating the intricacies of biological pathways. These molecular tools are designed to interact with specific biological targets, such as enzymes or receptors, thereby allowing researchers to study their function and role in cellular processes.

The development of derivatives from core chemical structures is a common strategy in creating such probes. For instance, research into other substituted benzamides has shown their potential to act as inhibitors for various enzymes. A study on N-substituted benzamide derivatives, designed based on the structure of known histone deacetylase (HDAC) inhibitors, demonstrated that several compounds exhibited significant anti-proliferative activity against various cancer cell lines. researchgate.net Molecular docking simulations in this study indicated that the benzamide core, along with its substituents, played a crucial role in binding to the active sites of HDAC2 and HDAC8. researchgate.net

While no specific studies have been published on the use of this compound as a mechanistic probe, its structure suggests it could serve as a foundational scaffold for designing probes targeting pathways where related benzamides have shown activity. The trifluoromethyl group, in particular, is a key substituent in many pharmacologically active compounds, often introduced to enhance potency and metabolic stability. nih.govmdpi.com For example, a series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were synthesized and evaluated as inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. nih.gov One of the most potent compounds from this series had an IC50 value of 1.44 nM against this pathway. nih.gov

The potential for this compound to be developed into a mechanistic probe would depend on identifying a relevant biological target and then systematically modifying its structure to optimize for potency, selectivity, and reporting capabilities.

Application in Imaging and Detection Systems for Academic Studies

Fluorescent probes are essential for visualizing and quantifying biological molecules and processes in real-time within living cells and organisms. The design of such probes often involves incorporating a fluorophore—a molecule that emits light upon excitation—with a recognition element that selectively interacts with the target of interest.

The general principles for designing fluorescent probes often rely on modulating the fluorescence properties of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT). nih.gov This process can effectively switch the fluorescence "on" or "off" upon binding to a target analyte. nih.gov While this compound itself is not a traditional fluorophore, it could potentially be integrated into a larger probe structure that includes a fluorescent reporter.

The field of bioimaging has seen the development of a wide array of fluorescent probes for various applications, from detecting metal ions to monitoring enzyme activity. nih.gov For instance, fluorinated compounds are increasingly being explored for in vivo imaging applications, including 19F Magnetic Resonance Imaging (MRI), which offers a background-free imaging modality. researchgate.net

Although there are no published examples of this compound being used in imaging or detection systems, its chemical handles—the hydroxyl and amide groups—provide sites for chemical modification. These sites could be used to attach a fluorophore or a linker to a larger system. The trifluoromethyl group could also serve as a 19F NMR reporter for specialized imaging studies. The feasibility of such applications would require significant synthetic chemistry efforts and subsequent evaluation in relevant biological models.

Future Directions and Emerging Research Opportunities for 2 Hydroxy 4 Trifluoromethyl Benzamide

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery (Theoretical)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of chemical discovery, moving beyond traditional, often serendipitous, laboratory-based methods. thegradient.pub For 2-hydroxy-4-(trifluoromethyl)benzamide, these computational tools offer a theoretical framework to accelerate and refine research.

Predict Novel Properties: ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the potential therapeutic properties of this compound and its derivatives. nih.gov By mapping its molecular representations to desired properties, researchers can screen for potential activities like enzyme inhibition or receptor binding with greater efficiency. thegradient.pub

Optimize Molecular Design: Generative algorithms can design novel analogues of this compound with enhanced efficacy, selectivity, or improved pharmacokinetic profiles. nih.govhkust.edu.hk These "self-driving laboratories" can automate mundane tasks and optimize resource allocation, saving significant time and effort. thegradient.pub

Elucidate Mechanisms of Action: AI can analyze complex biological data, such as genomic and proteomic information, to help identify the molecular targets of this compound and elucidate its mechanism of action. nih.gov

Streamline Synthesis Planning: Computer-aided synthesis planning (CASP) tools, refined by human insights, can propose and optimize synthetic routes for the compound and its derivatives, enhancing the efficiency of chemical synthesis. hkust.edu.hk A novel methodology known as Closed-Loop Transfer (CLT) combines automated experiments with AI modeling, where AI predictions inform experimental design and the results, in turn, refine the AI models, allowing for efficient exploration of vast chemical spaces. utoronto.ca

This synergy between computational power and experimental chemistry promises to accelerate the journey from a promising molecule to a functional application. hkust.edu.hk

Exploration of Novel Biological Target Classes and Therapeutic Hypotheses (Pre-clinical)

The unique structural motifs of this compound suggest its potential to interact with a variety of biological targets. Pre-clinical research can focus on exploring these possibilities beyond currently understood applications. The trifluoromethyl group is a key feature in modern drug discovery, as its unique electronic and steric properties can adjust biophysical characteristics like solubility, lipophilicity, and metabolic stability. researchgate.net

Potential Therapeutic Areas for Investigation:

Enzyme Inhibition:

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE): Benzamide (B126) and sulfonamide derivatives have shown inhibitory activity against these enzymes. nih.gov Specifically, certain trifluoromethyl derivatives have demonstrated potent and selective inhibition of tumor-associated CA isoforms IX and XII. nih.gov

Cholesteryl Ester Transfer Protein (CETP): Novel trifluoromethyl benzamides have been evaluated as promising CETP inhibitors, a target for managing hyperlipidemia by raising HDL and lowering LDL cholesterol levels. nih.govresearchgate.net

Protein Disulfide Isomerase (PDI): Derivatives containing a 2-trifluoromethyl acrylamide group have been identified as potent inhibitors of PDI, a potential target for treating thrombosis. nih.gov

Antimicrobial and Anticancer Activity: Benzamide derivatives are known to possess antimicrobial and anticancer properties. nih.govmdpi.com The 2-(4-hydroxyphenoxy)benzamide scaffold, structurally related to the target compound, is found in bioactive compounds with antibacterial and antitumor effects. mdpi.com

Neurodegenerative Diseases: Given the activity of related compounds on targets like acetylcholinesterase, exploring the potential of this compound in the context of neurodegenerative conditions such as Alzheimer's disease is a viable hypothesis. nih.gov

The table below outlines potential biological targets and the corresponding therapeutic hypotheses for this compound based on the activity of structurally similar compounds.

Biological Target ClassTherapeutic HypothesisRelevant Compound Classes Studied
Carbonic Anhydrases (e.g., hCA IX, XII)Selective inhibition for anticancer applications. nih.gov2-benzamido-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl) benzamide. nih.gov
Acetylcholinesterase (AChE)Inhibition for potential treatment of Alzheimer's disease. nih.gov2-Hydroxy-N-phenylbenzamides, Indolylpropyl-piperazinyl oxoethyl-benzamido piperazines. nih.gov
Cholesteryl Ester Transfer Protein (CETP)Management of hyperlipidemia and prevention of cardiovascular disease. nih.govresearchgate.netFluorinated 3-benzylamino benzamides. researchgate.net
Protein Disulfide Isomerase (PDI)Anti-thrombotic agent by suppressing platelet aggregation. nih.gov2-trifluoromethyl acrylamide derivatives. nih.gov

Advancements in Sustainable and Scalable Synthetic Methodologies

The practical application of any chemical compound is contingent upon the ability to produce it efficiently, cost-effectively, and with minimal environmental impact. Future research on this compound should focus on developing sustainable and scalable synthetic routes.

Current research in organic synthesis offers several promising avenues:

Continuous-Flow Synthesis: Transferring the synthesis from traditional batch reactors to continuous-flow systems can offer significant advantages. acs.org Flow chemistry allows for better control over reaction parameters (temperature, pressure), enhanced safety for exothermic reactions, and easier scalability, potentially leading to higher yields and purity. acs.org This method has been successfully used to prepare trifluoromethylated N-fused heterocycles. acs.org

Novel Trifluoromethylation Reagents: The use of cost-effective and atom-efficient CF3-reagents is crucial. Trifluoroacetic anhydride (TFAA) and trifluoroacetamide have been highlighted as inexpensive reagents for CF3-chemistry. organic-chemistry.org Additionally, novel methods involving the generation of trifluoromethylamidyl radicals under photoredox catalysis present a modern approach to constructing N-CF3 amides. researchgate.netnih.gov

Greener Solvents and Catalysts: Research should explore the use of environmentally benign solvents and catalysts to reduce the ecological footprint of the synthesis. This aligns with the broader goals of green chemistry.

Direct Carboxamidation: Methods like the direct Friedel-Crafts carboxamidation of arenes using inexpensive reagents like cyanoguanidine in a superacid could provide a more direct and efficient route to benzamide derivatives, although this would need to be adapted for the specific substitutions of the target molecule. nih.gov

The table below summarizes modern synthetic strategies and their potential benefits for the production of this compound.

Synthetic MethodologyKey Advantages
Continuous-Flow SynthesisEnhanced safety, scalability, process control, and potential for higher yields. acs.org
Cost-Effective CF3 ReagentsReduced production costs and improved atom economy using reagents like TFAA and trifluoroacetamide. organic-chemistry.org
Photoredox CatalysisMild reaction conditions and novel reactivity for forming C-N bonds. researchgate.netnih.gov
Direct Aromatic CarboxamidationPotentially shorter synthetic routes using readily available starting materials. nih.gov

Development of Advanced Analytical Techniques for Real-time Monitoring and Characterization

To support the development of scalable synthesis and to ensure the quality of this compound, advanced analytical techniques are indispensable. Future efforts should focus on methods that allow for real-time monitoring and comprehensive characterization.

Emerging Analytical Approaches:

Real-time Reaction Monitoring: The integration of in-line analytical tools, such as Infrared (IR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS), directly into the reaction setup can provide real-time data on reaction progress. acs.orgfigshare.com This allows for precise control and optimization of reaction conditions, leading to improved efficiency and yield. Internet-based platforms can even enable remote monitoring and autonomous self-optimization of chemical syntheses. acs.orgacs.org

Advanced Spectroscopic and Spectrometric Methods: A combination of techniques is necessary for unambiguous structure elucidation and characterization.

NMR Spectroscopy: In-depth 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) studies are crucial for confirming the molecular structure. x-mol.netmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass data to confirm the elemental composition. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction offers definitive proof of the three-dimensional structure and insights into intermolecular interactions like hydrogen bonding in the solid state. x-mol.net

Surface and Purity Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used for surface characterization, while methods such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are vital for detecting trace impurities in high-purity materials. researchgate.net

Analytical TechniqueApplication in Research and Development
In-line IR/LC-MSReal-time monitoring of synthetic reactions for process optimization and control. acs.orgfigshare.com
2D NMR SpectroscopyUnambiguous assignment of proton and carbon signals for structural verification. x-mol.netmdpi.com
X-ray CrystallographyDetermination of the precise 3D molecular structure and packing in the solid state. x-mol.net
High-Resolution Mass SpectrometryAccurate determination of molecular formula. mdpi.com
X-ray Photoelectron Spectroscopy (XPS)Surface characterization of the material. researchgate.net

Interdisciplinary Research with Engineering and Physics for Novel Applications

The future applications of this compound may extend beyond the traditional boundaries of chemistry and pharmacology. Collaborations with engineering and physics could unveil novel uses for this molecule. taylorfrancis.comroutledge.com The interaction of physics with disciplines like chemistry and materials science is becoming increasingly important. nih.gov

Potential Interdisciplinary Avenues:

Materials Science and Engineering: The unique electronic properties conferred by the trifluoromethyl group, combined with the hydrogen-bonding capabilities of the hydroxy and amide groups, could make this compound a building block for advanced materials. Potential applications include:

Organic Electronics: Incorporation into organic light-emitting diodes (OLEDs), sensors, or other electronic devices where molecular packing and electronic properties are critical.

Functional Polymers: Use as a monomer or additive to create polymers with specific thermal, optical, or mechanical properties.

Biophysics and Biomedical Engineering:

Biomolecular Probes: With suitable modifications, the molecule could be developed into a fluorescent probe for imaging specific biological processes or targets, leveraging techniques like super-resolution fluorescence microscopy. nih.gov

Drug Delivery Systems: The compound could be incorporated into engineered drug delivery systems, such as nanoparticles or hydrogels, to control its release profile and targeting.

Photonics: The interaction of the molecule with light could be explored for applications in photonics, such as in the development of materials for optical data storage or other multifunctional devices. nih.gov

These interdisciplinary approaches, which integrate the principles of engineering, physics, and biological sciences, are essential for developing innovative, materials-based solutions for challenges in areas like energy and healthcare. routledge.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Hydroxy-4-(trifluoromethyl)benzamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : A multi-step synthesis typically involves coupling 4-(trifluoromethyl)benzoyl chloride with hydroxylamine derivatives under controlled conditions. For example, O-benzyl hydroxylamine hydrochloride reacts with acyl chlorides in dichloromethane using sodium carbonate as a base. Key parameters include maintaining anhydrous conditions, temperature control (0–25°C), and stoichiometric precision to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high purity . Hazard analysis is critical due to mutagenicity risks associated with intermediates; Ames II testing is recommended for safety validation .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 10–12 ppm), while the trifluoromethyl group causes splitting in adjacent aromatic protons. ¹³C NMR shows a distinct CF₃ signal at ~120–125 ppm (quartet due to J coupling).
  • IR : A strong absorption band near 1650–1680 cm⁻¹ confirms the amide C=O stretch, while the phenolic O–H stretch appears at 3200–3500 cm⁻¹.
  • HRMS : Exact mass analysis (e.g., ESI+) verifies the molecular ion [M+H]⁺ (C₈H₆F₃NO₂⁺ = 218.0328). Cross-validation with computational tools (e.g., Gaussian) ensures accuracy .

Q. What safety protocols are essential when handling this compound derivatives?

  • Methodological Answer :

  • Hazard Analysis : Conduct risk assessments for intermediates (e.g., mutagenic anomeric amides) using resources like Prudent Practices in the Laboratory (National Academies Press) .
  • PPE : Use nitrile gloves, fume hoods, and closed-system transfers to avoid inhalation or dermal exposure.
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. DSC analysis can identify thermal instability thresholds .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in trifluoromethyl-substituted benzamides?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example:

  • Hydrogen Bonding : The hydroxyl group forms O–H···O=C interactions (2.6–2.8 Å), stabilizing the crystal lattice.
  • Packing Analysis : Tools like Mercury CSD 2.0 identify π-stacking interactions between aromatic rings and CF₃ groups. Void visualization modules assess crystallographic porosity .
    • Data Table :
ParameterValue (Å/°)
C–F bond length1.33–1.35
C=O bond length1.22–1.24
Dihedral angle (CF₃–Ar)5–10°

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes (e.g., bacterial acps-pptase) with active sites accommodating CF₃ groups.
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Validate poses via MD simulations (AMBER/CHARMM).
  • Experimental Correlation : Compare docking scores (ΔG) with in vitro IC₅₀ values. For example, derivatives with ΔG < –8 kcal/mol often show sub-µM inhibition .

Q. How to address discrepancies in reported biological activities of benzamide derivatives across assay systems?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.
  • Metabolic Stability : Test compounds in hepatocyte microsomes to rule out false negatives from rapid degradation.
  • Data Harmonization : Apply multivariate analysis (PCA/PLS) to identify confounding variables (e.g., solvent polarity, cell line variability) .

Methodological Notes

  • Synthesis Optimization : Replace dichloromethane with acetonitrile for greener chemistry. Catalytic pivalate salts can accelerate coupling reactions .
  • Data Contradiction : Conflicting cytotoxicity results may arise from impurity profiles (>95% purity required; validate via HPLC-DAD/ELSD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.